N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Chemical Nomenclature and Systematic Classification
The IUPAC name N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide methodically describes its architecture:
| Structural Component | IUPAC Designation |
|---|---|
| Core heterocycle | 5-Oxopyrrolidine (lactam) |
| Substituent at C3 | Carboxamide group linked to ethylsulfonyl-piperazine |
| Piperazine substitution | 4-Fluorophenyl at N4 |
| Pyrrolidine substitution | 4-Methylphenyl at N1 |
The systematic classification places this compound within these categories:
- Piperazine derivatives : Characterized by the 1-(4-fluorophenyl)piperazine moiety, a common scaffold in CNS and antimicrobial agents.
- Sulfonamides : The ethylsulfonyl bridge (-SO₂-CH₂-CH₂-) enhances solubility and metabolic stability compared to non-sulfonylated analogs.
- Pyrrolidinone carboxamides : The 5-oxopyrrolidine-3-carboxamide group introduces conformational rigidity and hydrogen-bonding capacity.
Key functional groups include:
- Sulfonamide (R-SO₂-NR₂)
- Tertiary carboxamide (R-CONR₂)
- Arylfluoride (C₆H₄-F)
- Methyl-substituted aryl (C₆H₃-CH₃)
Historical Context of Piperazine-Sulfonyl-Pyrrolidine Hybrid Compounds
The strategic fusion of piperazine, sulfonyl, and pyrrolidine motifs emerged from three decades of structure-activity relationship (SAR) studies:
Table 1: Milestones in Piperazine-Sulfonyl-Pyrrolidine Hybrid Development
Critical design principles derived from these studies:
- Sulfonyl linkers reduce logP values by 0.5–1.5 units versus methylene analogs, enhancing aqueous solubility.
- 4-Fluorophenyl substitution on piperazine increases metabolic stability by 40–60% compared to non-fluorinated analogs.
- 5-Oxopyrrolidine cores enforce a semi-rigid conformation that improves target binding specificity.
Recent synthetic advances (2020–2025) employ modular strategies:
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S/c1-18-2-6-22(7-3-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)21-8-4-20(25)5-9-21/h2-9,19H,10-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKMVUWMHQYPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonamide linkage, and a pyrrolidine moiety, contributing to its unique biological profile. The molecular formula is , and its IUPAC name is as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
| CAS Number | 933212-78-3 |
The mechanism of action for this compound involves its interaction with various biological targets. The piperazine moiety is known for binding to neurotransmitter receptors, which may modulate their activity. The sulfonamide group enhances the compound's pharmacological properties by potentially acting as an enzyme inhibitor or receptor modulator. The fluorophenyl and methylphenyl groups may influence the compound's lipophilicity and binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds bearing piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis .
Anticancer Potential
The compound has also been investigated for anticancer activity. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. The presence of the sulfonamide group is particularly noteworthy as it has been associated with enhanced anticancer effects due to its ability to interfere with specific cellular pathways .
Enzyme Inhibition
This compound has been tested for its enzyme inhibitory activity. Compounds containing similar structures have demonstrated efficacy against enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antimicrobial Evaluation : A study synthesized several piperazine derivatives and evaluated their antimicrobial activity against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects, highlighting the importance of structural modifications in enhancing biological activity .
- Anticancer Studies : Another study focused on the anticancer properties of piperazine-based compounds, demonstrating that modifications in the substituents significantly affected their cytotoxicity against cancer cell lines. The findings suggest that the incorporation of specific functional groups can enhance therapeutic efficacy .
- Enzyme Inhibition : A series of experiments assessed the inhibitory effects of piperazine derivatives on AChE activity. The results showed promising inhibition rates, indicating potential use in neurodegenerative disease therapies .
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential therapeutic applications in treating neurological disorders. Its interaction with neurotransmitter receptors positions it as a candidate for drug development targeting conditions such as depression and anxiety.
Pharmacology
Research indicates that the compound exhibits activity against specific receptors, including dopamine and serotonin receptors. This makes it valuable in developing drugs aimed at modulating these pathways.
Biological Research
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide serves as a tool compound in biological studies investigating the role of piperazine derivatives in various systems. It has been employed in enzyme inhibition studies, particularly targeting acetylcholinesterase, which is crucial for understanding neurodegenerative diseases.
Case Study: Neuropharmacological Properties
A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological properties of similar piperazine derivatives. The findings demonstrated that modifications to the piperazine ring could enhance receptor binding affinity and selectivity, leading to improved therapeutic profiles .
Case Study: Antimicrobial Activity
Research conducted on related sulfonamide compounds indicated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide moiety was identified as a key factor contributing to this activity, suggesting potential applications in developing new antimicrobial agents .
Case Study: Enzyme Inhibition
In another study focusing on enzyme inhibition, derivatives of piperazine were synthesized and evaluated for their ability to inhibit acetylcholinesterase. Results showed promising inhibitory effects, highlighting the potential of these compounds in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Structural Differences :
- Carboxamide substituent : The thiadiazole ring replaces the sulfonylethyl-piperazine group.
- Fluorophenyl placement : Attached directly to the pyrrolidine nitrogen (vs. the 4-methylphenyl in the target compound).
Hypothetical Implications :
- Bioavailability : The thiadiazole’s heterocyclic nature may reduce solubility compared to the sulfonylethyl-piperazine side chain.
- Target Selectivity : Thiadiazoles are often associated with antimicrobial activity, suggesting divergent therapeutic applications compared to the piperazine-containing target compound.
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
Structural Differences :
- Linker group : An ethoxy bridge with a 2-fluorophenylcarbamoyl moiety replaces the sulfonylethyl-piperazine.
- Substituent on carboxamide : A 4-methoxybenzyl group instead of the 4-methylphenyl.
Hypothetical Implications :
- Metabolic Stability : The ethoxy linker may increase susceptibility to hydrolysis compared to the sulfonylethyl group.
- Receptor Binding : The 4-methoxybenzyl group could enhance interactions with aromatic residues in enzyme active sites.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- Core structure : A pyrazolo-pyrimidine chromene system replaces the pyrrolidine-3-carboxamide.
- Sulfonamide placement : Directly attached to a benzene ring rather than a piperazine.
Hypothetical Implications :
- Kinase Inhibition Potential: The pyrazolo-pyrimidine scaffold is common in kinase inhibitors (e.g., Janus kinase inhibitors), suggesting divergent mechanisms compared to the target compound.
- Solubility : The chromene system may reduce aqueous solubility relative to the pyrrolidine core.
Critical Analysis of Structural Motifs
- Piperazine vs. Thiadiazole : Piperazine groups (target compound) enhance solubility and CNS penetration, while thiadiazoles () may favor peripheral targets .
- Fluorophenyl Positioning : Direct attachment to the pyrrolidine nitrogen () versus a distal piperazine-linked fluorophenyl (target compound) may alter binding kinetics.
- Sulfonyl Group Role : The sulfonylethyl group in the target compound likely improves solubility and metabolic stability compared to ethoxy or chromene systems .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
Answer:
The compound can be synthesized via multi-step protocols involving:
- Step 1: Formation of the piperazine-sulfonyl intermediate by reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Coupling the sulfonyl ethyl intermediate with the pyrrolidone-3-carboxamide moiety via nucleophilic substitution or amide bond formation.
- Step 3: Final purification using column chromatography or recrystallization.
Key Considerations:
- Optimize reaction stoichiometry and solvent polarity to minimize byproducts (e.g., dimerization of sulfonyl intermediates) .
- Monitor reaction progress using TLC or HPLC to ensure intermediate stability.
Basic: How is structural characterization and purity validation performed for this compound?
Answer:
- Purity: Assessed via HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm .
- Structural Confirmation:
- NMR: H and C NMR to verify substituent positions (e.g., fluorophenyl, sulfonyl, and methylphenyl groups).
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion).
- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .
Advanced: What strategies are employed to investigate structure-activity relationships (SAR) for optimizing receptor affinity?
Answer:
- Targeted Modifications:
- Piperazine Ring: Replace the 4-fluorophenyl group with halogenated or methoxy-substituted aryl groups to probe steric/electronic effects.
- Sulfonyl Ethyl Linker: Vary chain length or substitute sulfonyl with carbonyl to assess flexibility and hydrogen-bonding capacity.
- In Silico Tools:
Example: Evidence from analogous piperazine-carboxamide derivatives shows that 2,3-dichloro substitution on the aryl ring enhances D3 receptor selectivity by 15-fold .
Advanced: How can discrepancies in biological activity data across assay platforms be resolved?
Answer:
- Cross-Validation:
- Compare results from cell-based assays (e.g., cAMP inhibition) with ex vivo receptor autoradiography to confirm target engagement.
- Validate pharmacokinetic (PK) parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS to rule out off-target effects .
- Statistical Analysis:
- Apply multivariate regression to identify confounding variables (e.g., solvent choice, cell line variability).
Case Study: In antimicrobial studies, discrepancies in MIC values may arise from bacterial strain-specific efflux pumps; use efflux pump inhibitors (e.g., PAβN) to isolate compound efficacy .
Advanced: What experimental design principles apply to optimizing reaction yields during scale-up?
Answer:
- Design of Experiments (DoE):
- Flow Chemistry:
- Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and reproducibility.
Example: A 23% yield increase was achieved for a related sulfonamide by optimizing residence time (30 → 90 s) and temperature (25°C → 40°C) in a microfluidic reactor .
Advanced: How are metabolic stability and toxicity profiles evaluated preclinically?
Answer:
- Metabolic Stability:
- Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS.
- Identify major metabolites (e.g., hydroxylation at the piperazine ring) using HRMS/MS.
- Toxicity Screening:
- Use hERG assay to assess cardiac risk (IC > 10 μM desirable).
- Conduct Ames test for mutagenicity and HepG2 cell viability assay for hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
